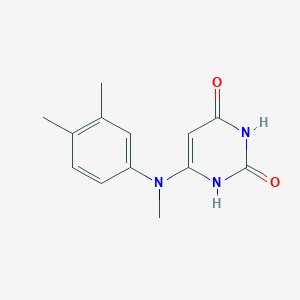
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione
概要
説明
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione, also known as TMAP, is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. TMAP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用機序
The mechanism of action of 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione varies depending on the specific application. In some cases, 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione acts as a competitive inhibitor of enzymes, while in others it binds to specific proteins and alters their function. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has also been shown to induce changes in cellular signaling pathways, leading to a variety of downstream effects.
生化学的および生理学的効果
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has also been shown to modulate the activity of various enzymes and proteins, leading to changes in cellular signaling pathways.
実験室実験の利点と制限
One advantage of using 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione in lab experiments is its versatility, as it can be used in a variety of applications. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione is also relatively easy to synthesize, making it readily available for use in research. However, 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione does have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
将来の方向性
There are many potential future directions for research involving 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione, including further studies on its mechanisms of action, its potential use in cancer treatment, and its role in modulating cellular signaling pathways. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione may also have applications in other areas of research, such as drug discovery and the study of protein-protein interactions.
科学的研究の応用
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA damage, as a modulator of protein-protein interactions, and as an inhibitor of various enzymes. 6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-10(6-9(8)2)16(3)11-7-12(17)15-13(18)14-11/h4-7H,1-3H3,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKDBTJRZLQEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C2=CC(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



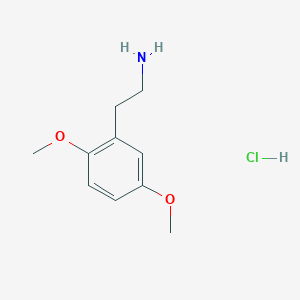
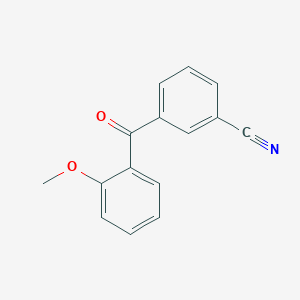
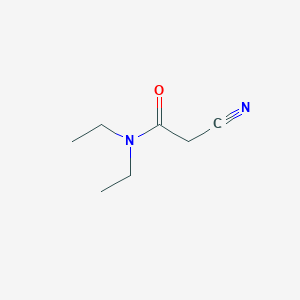
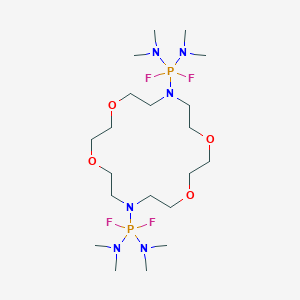
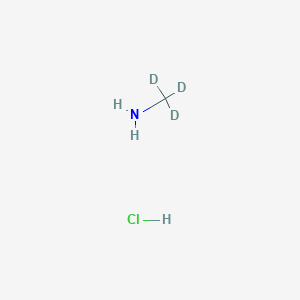
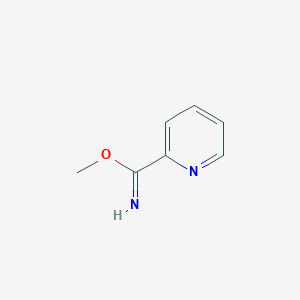
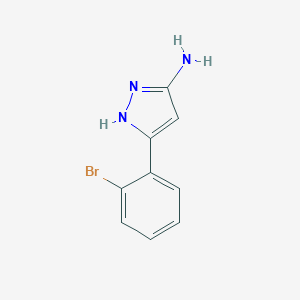
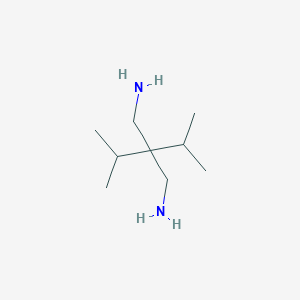
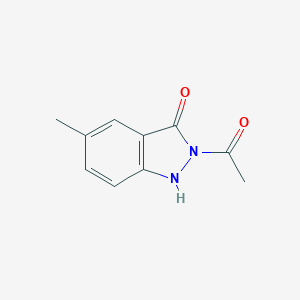
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)
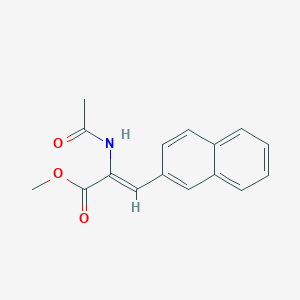
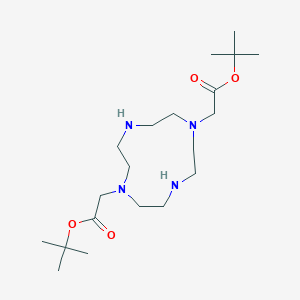
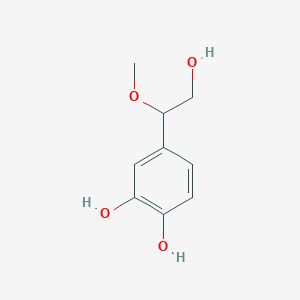
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)